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molecular formula C20H14N2O B8425867 1-Phenyl-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 33546-08-6

1-Phenyl-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B8425867
M. Wt: 298.3 g/mol
InChI Key: HMXDQCMVHFYIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04806651

Procedure details

A slurry of 3-(4-pyridinylmethylidene)-1-phenylindolin-2-one (80 g, 0.268M) in methanol (600 mL) was cooled to 6°. Sodium borohydride pellets (0.2 g each, 3.19 g total 0.084M) were added over 20 minutes with gentle cooling. The mixture was stirred for 50 minutes, cooled to 7°, and 10N sodium hydroxide (64 mL, 0.64M) added over 11 minutes. A solution of 4-picolychloride hydrochloride (4.85 g, 0.296M) in water (160 mL) was then added over 28 minutes while maintaining a temperature of 10°-15°. Cooling was then removed, and 10N sodium hydroxide (80 mL, 0.8M) added over 10 minutes. The mixture was stirred for 2 hours and then water (580 mL) added over 45 minutes. The slurry was cooled to 10°-15°, stirred for 10 minutes, and the solids collected by filtration. The solids were then reslurried in water (450 mL), filtered, and washed with water. Drying in a vacuum oven at 85°-95° yielded 89.4 g (85%) crude title compound. This crude product (85 g) was recrystallized in isopropanol and water to yield 77.3 g of the title compound (90% recovery). M.P.: =186°-188°.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Three
Quantity
4.85 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:3][CH:2]=1.[BH4-].[Na+].[OH-].[Na+].Cl>CO.O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]2([CH2:7][C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=C1C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.85 g
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added over 20 minutes with gentle cooling
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 7°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 10°-15°
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was then removed
ADDITION
Type
ADDITION
Details
10N sodium hydroxide (80 mL, 0.8M) added over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
water (580 mL) added over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 10°-15°
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven at 85°-95°
CUSTOM
Type
CUSTOM
Details
yielded 89.4 g (85%) crude title compound
CUSTOM
Type
CUSTOM
Details
This crude product (85 g) was recrystallized in isopropanol

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 147.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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